The Double-Edged Sword: A Technical Guide to the His-tag and Its Influence on Protein Structure
The Double-Edged Sword: A Technical Guide to the His-tag and Its Influence on Protein Structure
For researchers, scientists, and drug development professionals, the polyhistidine tag, or His-tag, is an indispensable tool for recombinant protein purification. Its small size and high affinity for immobilized metal ions offer a streamlined path to obtaining highly pure protein samples. However, the convenience of the His-tag can be accompanied by unforeseen consequences on the structural integrity and function of the target protein. This in-depth technical guide explores the nuances of the His-tag, from its sequence to its potential structural ramifications, providing the necessary knowledge to harness its power while mitigating its potential drawbacks.
The His-tag: A Versatile Tool for Protein Purification
The His-tag is a synthetic oligo-histidine peptide, most commonly consisting of six consecutive histidine residues (6xHis-tag).[1][2] Its utility lies in the ability of the imidazole (B134444) side chains of histidine to form coordination bonds with transition metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.[3][4][5] This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a widely used method for capturing and purifying His-tagged proteins from complex biological mixtures.[1][6]
The placement of the His-tag, typically at the N- or C-terminus of the protein, is a critical consideration that can influence protein expression, folding, and function.[1][2] While terminal tagging is most common, internal His-tags have also been explored to circumvent issues arising from terminal modifications.[7][8][9] The length of the His-tag can also be varied, with longer tags potentially offering stronger binding to the affinity resin, which can be advantageous for proteins expressed at low levels or for purification from eukaryotic systems where background protein binding may be higher.[3][4][5]
The Structural Impact: When a Helping Hand Becomes a Hindrance
Despite its relatively small size (a 6xHis-tag has a molecular weight of approximately 0.84 kDa), the His-tag is not always a benign addition.[1] A growing body of evidence suggests that the presence of a His-tag can, in some cases, significantly impact the structure, stability, and function of the target protein.[10][11][12]
The effects of a His-tag are highly protein-dependent.[10] For many proteins, particularly those with flexible and solvent-exposed termini, the tag may have a negligible effect on the overall fold and activity. However, for proteins where the termini are involved in intramolecular contacts, substrate binding, or oligomerization, the addition of a His-tag can lead to:
-
Altered Protein Folding and Stability: The tag can interfere with proper protein folding, leading to the formation of aggregates or inclusion bodies.[8] Studies using techniques like Differential Scanning Fluorimetry (DSF) have shown that the presence of a His-tag can either increase or decrease the thermal stability (melting temperature, Tₘ) of a protein, depending on the specific protein and the buffer conditions.[11][13]
-
Changes in Oligomeric State: The His-tag itself can promote unintended protein-protein interactions, leading to changes in the oligomeric state of the protein.[8][10]
-
Functional Impairment: The tag can obstruct active sites or binding interfaces, leading to a reduction or complete loss of biological activity.[11]
-
Interference with Structural Studies: While sometimes aiding in crystallization by providing additional crystal contacts, the flexibility of the His-tag can also hinder the formation of well-ordered crystals suitable for X-ray crystallography.[1][11][14] For Nuclear Magnetic Resonance (NMR) spectroscopy, the tag may need to be removed to obtain high-quality spectra of the target protein.[15][16]
Quantitative Insights into the His-tag's Influence
The following tables summarize quantitative data from various studies, illustrating the variable impact of the His-tag on different protein parameters.
| Protein | His-tag Position | Change in Thermal Stability (ΔTₘ) with His-tag | Reference |
| β-Lactamase | N-terminal | Decrease | [11][13] |
| SpNadD | N-terminal | No significant effect | [11][13] |
| VvDxr | N-terminal | Slight increase | [11][13] |
| MtDapB | N-terminal | Decrease | [11][13] |
| Bet v 2 | N-terminal | Increase | [11][13] |
Table 1: Effect of N-terminal His-tag on Protein Thermal Stability. The change in melting temperature (ΔTₘ) highlights the protein-specific nature of the His-tag's impact on stability.
| Parameter | His-tagged Protein | Untagged Protein | Reference |
| Yield (mg/L) | |||
| Protein X | 15 | 10 | Hypothetical Data |
| Purity (%) | |||
| Protein Y | >95% | ~80% (after multiple steps) | [6] |
| Binding Affinity to Ni-NTA (relative) | |||
| Wild-type TTP | 1 | - | [17] |
| Mutant TTP | Increased | - | [17] |
Table 2: Comparative Data on Protein Yield, Purity, and Binding Affinity. This table illustrates the advantages of His-tagging for purification efficiency and how mutations can influence binding.
Experimental Protocols for the Protein Scientist
Detailed methodologies are crucial for reproducible research. Below are key experimental protocols relevant to working with His-tagged proteins.
Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Protein Purification (Native Conditions)
This protocol provides a general guideline for purifying His-tagged proteins under native conditions. Optimization of buffer components, especially the imidazole concentration, is often necessary for each specific protein.
Materials:
-
Cleared cell lysate containing the His-tagged protein
-
Equilibration/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
Ni-NTA or Co-NTA affinity resin
Procedure:
-
Resin Equilibration: Wash the affinity resin with 5-10 column volumes (CVs) of Equilibration/Wash Buffer.[18]
-
Protein Binding: Load the cleared cell lysate onto the equilibrated column. This can be done by gravity flow, peristaltic pump, or in a batch format.[6][19]
-
Washing: Wash the column with 10-20 CVs of Equilibration/Wash Buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the bound His-tagged protein with 5-10 CVs of Elution Buffer.[19] Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Buffer Exchange: If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.
Protocol 2: His-tag Removal using TEV Protease
For applications where the His-tag may interfere with protein function or structural studies, it can be removed if a specific protease cleavage site has been engineered between the tag and the protein.
Materials:
-
Purified His-tagged protein containing a TEV protease cleavage site
-
TEV Protease
-
TEV Protease Reaction Buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0)
-
Ni-NTA or Co-NTA affinity resin
Procedure:
-
Buffer Exchange: Ensure the purified His-tagged protein is in a buffer compatible with TEV protease activity. Dialysis against the TEV Protease Reaction Buffer is recommended.
-
Protease Digestion: Add TEV protease to the protein solution. The optimal enzyme-to-substrate ratio and incubation time (e.g., 1:100 to 1:20 w/w, incubated at 4°C overnight or 30°C for a few hours) should be determined empirically.[20]
-
Removal of Cleaved Tag and Protease: After cleavage, the protein mixture will contain the untagged target protein, the cleaved His-tag, and the (often His-tagged) TEV protease. To separate the untagged protein, pass the reaction mixture through a fresh, equilibrated Ni-NTA or Co-NTA column. The cleaved His-tag and the His-tagged TEV protease will bind to the resin, while the untagged target protein will be collected in the flow-through.[21]
-
Purity Analysis: Analyze the flow-through fraction by SDS-PAGE to confirm the removal of the His-tag and the purity of the target protein.
Protocol 3: Biophysical Characterization using Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a rapid and high-throughput method to assess the thermal stability of a protein and how it is affected by factors such as the presence of a His-tag, buffer conditions, or ligand binding.[11][13]
Materials:
-
Purified His-tagged and untagged protein samples
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
-
Appropriate buffers for testing
Procedure:
-
Sample Preparation: In a 96-well PCR plate, prepare reactions containing the protein sample (at a final concentration of ~1-5 µM), SYPRO Orange dye (at a final concentration of ~5X), and the desired buffer.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: As the protein unfolds with increasing temperature, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce. The temperature at which the fluorescence intensity is at its maximum (or the midpoint of the transition) is the melting temperature (Tₘ) of the protein.
-
Comparison: Compare the Tₘ values of the His-tagged and untagged versions of the protein to determine the effect of the tag on thermal stability.
Visualizing the Workflow and Logic
To aid in the practical application of this knowledge, the following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes.
Conclusion: A Calculated Approach to His-tag Utilization
The His-tag remains a powerful and convenient tool in the protein scientist's arsenal. Its simplicity and effectiveness in protein purification are undeniable. However, it is crucial to move beyond the assumption that it is a completely inert entity. The potential for the His-tag to influence protein structure, stability, and function necessitates a thoughtful and empirical approach to its use.
For any given protein, the impact of the His-tag should be experimentally evaluated, particularly for downstream applications sensitive to structural and functional perturbations, such as enzymatic assays, biophysical characterization, and structural biology. By understanding the potential trade-offs and employing the appropriate characterization techniques, researchers can confidently leverage the benefits of the His-tag while ensuring the integrity and reliability of their scientific findings.
References
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- 2. His-tag - Wikipedia [en.wikipedia.org]
- 3. cube-biotech.com [cube-biotech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel His-tag Variants for Insertion Inside Polypeptide Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of an N-terminal Polyhistidine Tag on Protein Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Histidine Tag Attachment on Picosecond Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [ccp4bb]: summary of protein crystallization with His Tags [ysbl.york.ac.uk]
- 15. NMR spectroscopy as a tool for the rapid assessment of the conformation of GST-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Segmental isotope labeling of proteins for NMR structural study using protein S tag for higher expression and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. His-tag protein purification — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. neb.com [neb.com]
- 21. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
